2-[[[(PHENOXYACETYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID 2-[[[(PHENOXYACETYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID
Brand Name: Vulcanchem
CAS No.: 157921-79-4
VCID: VC0124724
InChI: InChI=1S/C16H14N2O4S/c19-14(10-22-11-6-2-1-3-7-11)18-16(23)17-13-9-5-4-8-12(13)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23)
SMILES: C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Molecular Formula: C16H14N2O4S
Molecular Weight: 330.4 g/mol

2-[[[(PHENOXYACETYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID

CAS No.: 157921-79-4

Main Products

VCID: VC0124724

Molecular Formula: C16H14N2O4S

Molecular Weight: 330.4 g/mol

2-[[[(PHENOXYACETYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID - 157921-79-4

CAS No. 157921-79-4
Product Name 2-[[[(PHENOXYACETYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID
Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
IUPAC Name 2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C16H14N2O4S/c19-14(10-22-11-6-2-1-3-7-11)18-16(23)17-13-9-5-4-8-12(13)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23)
Standard InChIKey YRCDLBWYFVQHKY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O
PubChem Compound 4508048
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator